molecular formula C22H19BrN2O4S B2776037 N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide CAS No. 381679-70-5

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide

Cat. No. B2776037
CAS RN: 381679-70-5
M. Wt: 487.37
InChI Key: LJPBODVMELOHHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photocyclization and Chemical Transformation

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide and its derivatives have been studied for their photochemical behavior, revealing potential in photocyclization processes. Such reactions are crucial for creating complex organic structures from simpler ones, showcasing the compound's utility in synthetic organic chemistry. The photochemical reactions of related N-(2-acylphenyl)-2-bromo-2-methylpropanamides lead to various products, including cyclized and bromo-migrated compounds. This process is facilitated by dehydrobromination followed by electrocyclic ring closure, indicating the compound's role in facilitating complex chemical transformations (Nishio et al., 2005).

Chemoselective N-benzoylation

The compound's framework is utilized in the chemoselective N-benzoylation of aminophenols, a pivotal step in synthesizing biologically relevant compounds. The N-benzoylation process employing benzoylisothiocyanates demonstrates the compound's versatility in organic synthesis, particularly in creating N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh et al., 2017).

Structural and Spectral Analysis

Detailed structural and spectral analyses of similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been conducted. These studies include X-ray diffraction, IR, NMR, and UV-Vis spectra, alongside DFT calculations. Such comprehensive analyses contribute to a deeper understanding of the molecular structure, vibrational frequencies, chemical shifts, and electronic properties, essential for designing and synthesizing new compounds with desired physical and chemical characteristics (Demir et al., 2016).

Enzyme Inhibition Studies

Research on derivatives containing the benzenesulfonamide moiety, akin to N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide, has revealed potent inhibitory properties against specific human carbonic anhydrase isoforms. These findings are significant in the medical field, especially in designing drugs for treating conditions like glaucoma and neuropathic pain, highlighting the compound's potential in pharmacological applications (Altug et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide are yet to be definitively identified. This compound may interact with a variety of proteins, enzymes, or receptors within the body, influencing their function and potentially leading to therapeutic effects .

Mode of Action

This interaction could involve binding to a specific site on the target, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways within the body. These pathways could involve signal transduction, metabolic processes, or other cellular functions. The downstream effects of these changes can lead to alterations in cellular behavior, potentially contributing to the compound’s therapeutic effects .

Pharmacokinetics

The pharmacokinetics of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide involves its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. These effects could include changes in cellular signaling, alterations in gene expression, or modifications to cellular metabolism

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide. These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-benzoyl-4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c23-17-11-12-20(19(15-17)22(27)16-7-3-1-4-8-16)25-21(26)13-14-24-30(28,29)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBODVMELOHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide

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